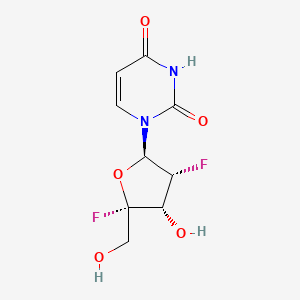
1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H10F2N2O5 and its molecular weight is 264.185. The purity is usually 95%.
BenchChem offers high-quality 1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Maturation Inhibitor
HIV-1 inhibitor-3 serves as a maturation inhibitor, which is crucial for preventing the conversion of immature, noninfectious HIV particles into mature, infectious virions. This compound blocks the processing of the CA-spacer peptide 1 (SP1) cleavage intermediate, disrupting the proteolytic processing of the Gag polyprotein by the viral protease .
Capsid Assembly Disruption
The compound has been identified to bind to the capsid protein, inhibiting the correct assembly of the hexamers and pentamers that form the capsid structure. This interference with capsid condensation is vital for stopping the virus from reaching its infectious form .
Allosteric Integrase Inhibitors
As an allosteric integrase inhibitor (ALLINI), HIV-1 inhibitor-3 prevents the packaging of the viral RNA genome into the condensing capsid during maturation. This mode of action is distinct from other integrase inhibitors and offers a new avenue for therapeutic intervention .
Drug Repurposing
Research has shown the potential for repurposing HIV-1 inhibitor-3 as a more potent and less toxic alternative to existing HIV-1 protease inhibitors. This approach can expedite the drug discovery process, saving time and resources .
Viral Replication Inhibition
Studies have demonstrated that treatment with HIV-1 inhibitor-3 leads to a significant decrease in viral replication. This is indicated by reduced levels of key viral components, such as green fluorescent protein (GFP) fluorescence and intracellular p24, compared to untreated groups .
Membrane Fusion Prevention
HIV-1 inhibitor-3 can establish a stable interaction with specific sequences on the HIV-1 envelope, inhibiting the creation of a fused active hexa-helix bundle. This action prevents the virus from entering host cells, thereby blocking a critical step in the HIV infection cycle .
Wirkmechanismus
Target of Action
HIV-1 Inhibitor-3, also known as “1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione” or “1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione”, is a novel antiretroviral medication .
Mode of Action
The compound acts as an attachment inhibitor , preventing the HIV-1 virus from attaching to host cells . It does this by establishing a stable α-helical conformation with the target sequence and inhibiting the creation of a fused active hexa-helix bundle, thus preventing HIV-1 Env-mediated membrane fusion and viral entry .
Biochemical Pathways
The compound affects the viral entry process , which includes the attachment of the viral gp120 to the CD4 T cell receptor, binding of the gp120 to CCR5 or CXCR4 co-receptors, and fusion of the viral and cellular membranes . By inhibiting the attachment of the virus to the host cell, the compound disrupts this pathway and prevents the virus from entering the cell and replicating.
Pharmacokinetics
It is known that the compound is well-tolerated and virologically active in individuals with multidrug-resistant (mdr) hiv-1 .
Result of Action
The primary result of the compound’s action is the prevention of HIV-1 replication within the host organism. By inhibiting the attachment of the virus to host cells, the compound prevents the virus from entering the cell and using the cell’s machinery to replicate. This can help to control the spread of the virus within the host organism and slow the progression of the disease .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other medications can lead to drug-drug interactions that may affect the compound’s effectiveness . Additionally, the emergence of drug-resistant strains of HIV-1 is a key factor in the failure of antiretroviral treatment, leading to higher odds of disease progression and mortality .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-5-6(16)9(11,3-14)18-7(5)13-2-1-4(15)12-8(13)17/h1-2,5-7,14,16H,3H2,(H,12,15,17)/t5-,6+,7-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLNPJRBOJRGPS-JVZYCSMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2R,3R,4S,5S)-3,5-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

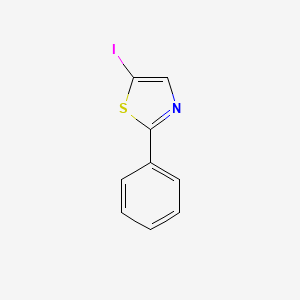
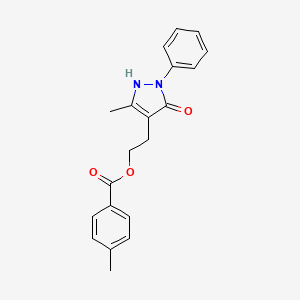
![1-(5-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2917151.png)

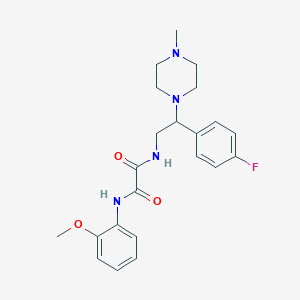
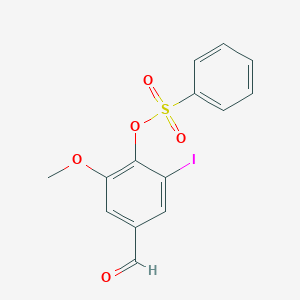
![2-Amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2917157.png)
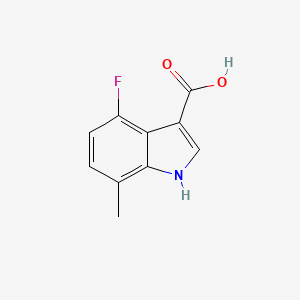
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2917160.png)
![4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2917161.png)
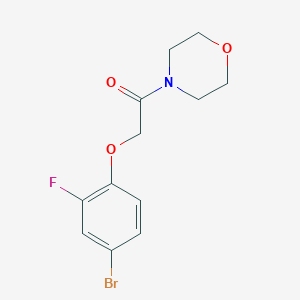
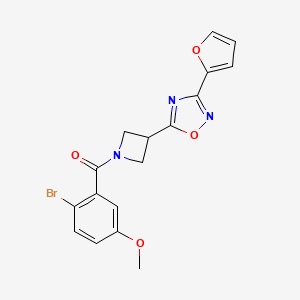
![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)
